![molecular formula C14H17NO5 B2896654 methyl (2E)-3-[4-(2-amino-2-oxoethoxy)-3-ethoxyphenyl]acrylate CAS No. 696646-07-8](/img/structure/B2896654.png)
methyl (2E)-3-[4-(2-amino-2-oxoethoxy)-3-ethoxyphenyl]acrylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (2E)-3-[4-(2-amino-2-oxoethoxy)-3-ethoxyphenyl]acrylate is an organic compound that has attracted attention due to its unique structural properties and diverse applications. This compound contains an ester functional group, an amino group, and an ethoxyphenyl moiety, which confer distinctive chemical reactivity and potential for various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
Esterification: : The compound can be synthesized through the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid.
Amidation: : The incorporation of the amino group can be achieved via amidation reactions, where an amine reacts with an ester under basic conditions.
Aryl Ether Formation: : The ethoxyphenyl group can be introduced through nucleophilic aromatic substitution, where an ethoxy group replaces a leaving group on a benzene ring.
Industrial Production Methods
In industrial settings, the production of methyl (2E)-3-[4-(2-amino-2-oxoethoxy)-3-ethoxyphenyl]acrylate involves large-scale esterification and amidation processes, often utilizing flow reactors to enhance reaction efficiency and yield.
化学反应分析
Types of Reactions
Oxidation: : The compound can undergo oxidation to form carboxylic acids or aldehydes.
Reduction: : Reduction can yield primary alcohols or amines, depending on the specific functional groups targeted.
Substitution: : Both nucleophilic and electrophilic substitution reactions can occur, particularly at the ethoxy and amino groups.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide
Reducing Agents: : Lithium aluminum hydride, sodium borohydride
Substitution Reagents: : Halides, acid chlorides, ammonia
Major Products
Oxidation Products: : Carboxylic acids, aldehydes
Reduction Products: : Primary alcohols, amines
Substitution Products: : Vary based on the substituent introduced (e.g., ethers, amides)
科学研究应用
Chemistry
In chemistry, methyl (2E)-3-[4-(2-amino-2-oxoethoxy)-3-ethoxyphenyl]acrylate serves as a versatile intermediate in organic synthesis, allowing for the creation of complex molecules through various functional group transformations.
Biology
Biologically, the compound's unique structure makes it a candidate for studying enzyme interactions and binding affinities, particularly in the context of amino and ester functional groups.
Medicine
In medicine, derivatives of this compound are explored for their potential pharmacological properties, including anti-inflammatory and anticancer activities, due to the reactivity of the amino and ester groups with biological targets.
Industry
Industrially, the compound is utilized in the production of specialty chemicals, polymers, and as a building block for more complex materials.
作用机制
The compound exerts its effects through several mechanisms, primarily driven by the reactivity of the amino and ester groups. These groups can interact with biological macromolecules, such as proteins and nucleic acids, leading to various biochemical pathways.
Molecular Targets and Pathways
Enzymatic Inhibition: : The compound can act as an inhibitor for certain enzymes by forming stable complexes.
Signaling Pathways: : It can modulate signaling pathways by interacting with receptor sites and altering cellular responses.
相似化合物的比较
Similar Compounds
Ethyl (2E)-3-[4-(2-amino-2-oxoethoxy)-3-ethoxyphenyl]acrylate
Methyl (2E)-3-[4-(2-hydroxy-3-ethoxyphenyl]acrylate
Propyl (2E)-3-[4-(2-amino-2-oxoethoxy)-3-ethoxyphenyl]acrylate
By examining these similar compounds, one can appreciate the nuanced differences in chemical properties and reactivity conferred by variations in the ester and amino groups.
Hope this gives you a comprehensive understanding of methyl (2E)-3-[4-(2-amino-2-oxoethoxy)-3-ethoxyphenyl]acrylate
属性
IUPAC Name |
methyl (E)-3-[4-(2-amino-2-oxoethoxy)-3-ethoxyphenyl]prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO5/c1-3-19-12-8-10(5-7-14(17)18-2)4-6-11(12)20-9-13(15)16/h4-8H,3,9H2,1-2H3,(H2,15,16)/b7-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTRJBPZTVHNGNO-FNORWQNLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=CC(=O)OC)OCC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C/C(=O)OC)OCC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(5-chloro-2,4-dimethoxyphenyl)-2-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B2896572.png)
![N-ethyl-13-fluoro-2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraene-5-carboxamide](/img/structure/B2896573.png)
![6-(5-Chloro-2-methoxyphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2896575.png)
![1-[4-(Methylsulfanyl)phenyl]-2-({pyrido[3,4-d]pyrimidin-4-yl}amino)ethan-1-ol](/img/structure/B2896577.png)
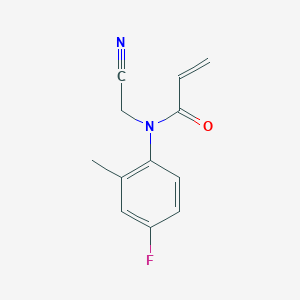
![N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2896582.png)
![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{[1-(5-fluoro-1,3-benzoxazol-2-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2896583.png)
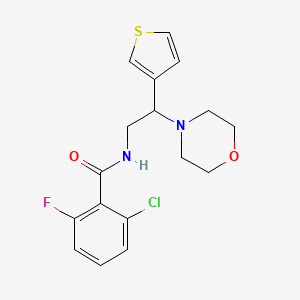
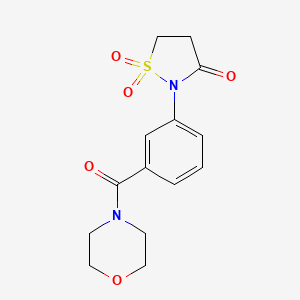
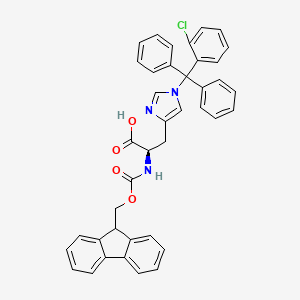
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2896590.png)
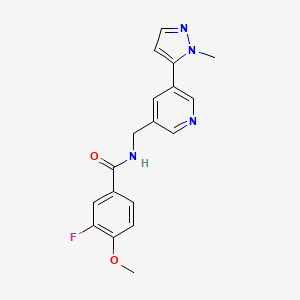
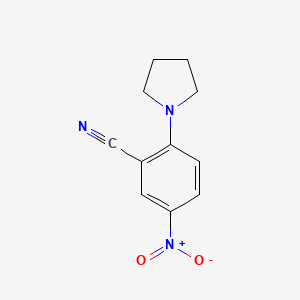
![Lithium 7-(tert-butoxycarbonyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate](/img/structure/B2896593.png)
